molecular formula C7H6BrNO3 B13702529 2-(5-Bromo-2-pyridyl)-2-hydroxyacetic Acid CAS No. 1335053-53-6

2-(5-Bromo-2-pyridyl)-2-hydroxyacetic Acid

Cat. No.: B13702529
CAS No.: 1335053-53-6
M. Wt: 232.03 g/mol
InChI Key: YZNDDGPZMBLTOV-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-pyridyl)-2-hydroxyacetic acid is a chemical compound with the molecular formula C7H6BrNO3 It is a derivative of pyridine, featuring a bromine atom at the 5-position and a hydroxyacetic acid moiety at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-pyridyl)-2-hydroxyacetic acid typically involves the bromination of 2-pyridylacetic acid. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of safer solvents and reagents, as well as waste management protocols, would be integral to the industrial process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-pyridyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as zinc in acetic acid.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Zinc in acetic acid or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: 2-(5-Bromo-2-pyridyl)-2-oxoacetic acid.

    Reduction: 2-(2-Pyridyl)-2-hydroxyacetic acid.

    Substitution: 2-(5-Substituted-2-pyridyl)-2-hydroxyacetic acid derivatives.

Scientific Research Applications

2-(5-Bromo-2-pyridyl)-2-hydroxyacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-pyridyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets. The bromine atom and the hydroxyacetic acid moiety can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-(5-Bromo-2-pyridyl)acetic acid: Lacks the hydroxy group, making it less polar and potentially less reactive.

    2-(5-Chloro-2-pyridyl)-2-hydroxyacetic acid: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

    2-(5-Fluoro-2-pyridyl)-2-hydroxyacetic acid: Fluorine substitution can significantly alter the compound’s electronic properties and interactions with biological targets.

Uniqueness

2-(5-Bromo-2-pyridyl)-2-hydroxyacetic acid is unique due to the presence of both the bromine atom and the hydroxyacetic acid moiety. This combination allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications in research and industry .

Properties

CAS No.

1335053-53-6

Molecular Formula

C7H6BrNO3

Molecular Weight

232.03 g/mol

IUPAC Name

2-(5-bromopyridin-2-yl)-2-hydroxyacetic acid

InChI

InChI=1S/C7H6BrNO3/c8-4-1-2-5(9-3-4)6(10)7(11)12/h1-3,6,10H,(H,11,12)

InChI Key

YZNDDGPZMBLTOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)C(C(=O)O)O

Origin of Product

United States

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